An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)
An In-depth Technical Guide to 9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-(2-Carboxy-2-cyanovinyl)julolidine, commonly abbreviated as CCVJ, is a fluorescent molecular rotor renowned for its sensitivity to the viscosity of its microenvironment. This property makes it an invaluable tool in a multitude of research and development applications, particularly in the fields of biochemistry, materials science, and drug development. Its fluorescence quantum yield and lifetime are strongly dependent on the rotational freedom of a specific part of the molecule, which is in turn dictated by the viscosity of the surrounding medium. This technical guide provides a comprehensive overview of the chemical and photophysical properties of CCVJ, detailed experimental protocols for its application, and an exploration of its mechanism of action.
Introduction
9-(2-Carboxy-2-cyanovinyl)julolidine (CCVJ) is a synthetic organic dye belonging to the julolidine (B1585534) family.[1] It is characterized by a julolidine moiety, which acts as an electron donor, connected to a cyanoacrylic acid group, an electron acceptor, via a vinyl bridge. This structure allows for intramolecular rotation, the restriction of which in viscous environments leads to a significant increase in fluorescence.[2] CCVJ is particularly noted for its good water solubility, a characteristic that makes it superior to its analogue, 9-(dicyanovinyl)julolidine (DCVJ), for many biological applications.[3] Its primary utility lies in its function as a molecular viscometer, enabling the non-invasive measurement of viscosity in complex systems such as protein solutions, cell membranes, and polymerizing mixtures.[2][4]
Physicochemical and Photophysical Properties
CCVJ is a solid at room temperature and is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO).[1] The key properties of CCVJ are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₆H₁₆N₂O₂ | [5] |
| Molecular Weight | 268.31 g/mol | [5] |
| CAS Number | 142978-18-5 | [5] |
| Appearance | Solid | |
| Purity | ≥95% to >97% | [1][5] |
| Excitation Wavelength (λex) | ~433 - 441 nm | [3] |
| Emission Wavelength (λem) | ~496 - 500 nm | [4] |
| Fluorescence Lifetime | 0.1 ns (in low viscosity) to 0.62 ns (in high viscosity) | [6] |
Mechanism of Action: A Tale of Two Isomers
The viscosity-dependent fluorescence of CCVJ is not governed by the initially proposed Twisted Intramolecular Charge Transfer (TICT) mechanism, but rather by a process of photoisomerization.[7][8] In solution, CCVJ exists as two isomers: a fluorescent E isomer and an essentially non-fluorescent Z isomer.[7]
Upon photoexcitation, the fluorescent E isomer can undergo rotation around the carbon-carbon double bond of the vinyl bridge to form the non-fluorescent Z isomer. In low viscosity environments, this rotation is facile, leading to efficient quenching of fluorescence. However, in high viscosity environments, the intramolecular rotation is hindered, forcing the molecule to remain in the fluorescent E conformation and de-excite via the emission of a photon. This results in a significant increase in fluorescence quantum yield and lifetime.[7][8]
The following diagram illustrates this photoisomerization-based mechanism:
Caption: The fluorescence mechanism of CCVJ is governed by photoisomerization between a fluorescent E isomer and a non-fluorescent Z isomer, a process that is highly sensitive to the viscosity of the environment.
Experimental Protocols
General Preparation of CCVJ Stock Solution
A stock solution of CCVJ is typically prepared by dissolving the solid compound in a suitable organic solvent, such as DMSO, to a concentration of 1-10 mg/mL.[3] For aqueous applications, this stock solution can be diluted into the desired buffer. It is important to protect the stock solution from light to prevent photoisomerization and degradation.
Protocol for Monitoring Protein Aggregation
CCVJ is a powerful tool for studying protein aggregation, as the formation of protein aggregates creates a more viscous microenvironment, leading to an increase in CCVJ fluorescence.[9][10]
Materials:
-
Protein of interest in a suitable buffer
-
CCVJ stock solution (e.g., 1 mg/mL in DMSO)
-
Heating block or thermal cycler for inducing aggregation
-
Fluorometer or plate reader with excitation at ~440 nm and emission detection at ~500 nm
Procedure:
-
Prepare a solution of the protein of interest at the desired concentration in the appropriate buffer.
-
Add CCVJ from the stock solution to the protein solution to a final concentration of 1-5 µM. The final concentration of DMSO should be kept low (typically <1%) to avoid affecting protein stability.
-
Incubate the mixture under conditions that induce aggregation (e.g., elevated temperature, addition of a denaturant).
-
At various time points, measure the fluorescence intensity at ~500 nm with excitation at ~440 nm.
-
An increase in fluorescence intensity over time is indicative of protein aggregation.
Protocol for Viscosity Measurement
The relationship between CCVJ fluorescence and viscosity can be described by the Förster-Hoffmann equation, which states that the logarithm of the fluorescence quantum yield is proportional to the logarithm of the viscosity.[4] This allows for the creation of a calibration curve to measure unknown viscosities.
Materials:
-
CCVJ stock solution
-
A series of solutions with known viscosities (e.g., glycerol-water mixtures)
-
Sample with unknown viscosity
-
Fluorometer
Procedure:
-
Prepare a series of calibration standards with known viscosities.
-
Add CCVJ to each calibration standard and the unknown sample to the same final concentration.
-
Measure the fluorescence intensity of each calibration standard.
-
Plot the logarithm of the fluorescence intensity versus the logarithm of the viscosity for the calibration standards to generate a calibration curve.
-
Measure the fluorescence intensity of the unknown sample.
-
Use the calibration curve to determine the viscosity of the unknown sample.
Experimental Workflow and Data Analysis
The general workflow for a typical experiment using CCVJ involves sample preparation, data acquisition, and data analysis.
Caption: A generalized workflow for conducting experiments utilizing the viscosity-sensitive fluorescence of CCVJ.
Applications in Drug Development
The unique properties of CCVJ make it a valuable tool in various stages of drug development:
-
Formulation Development: CCVJ can be used to assess the viscosity of protein-based drug formulations, which is a critical parameter for injectability and stability.[3]
-
Protein Stability and Aggregation Inhibitor Screening: By monitoring protein aggregation, CCVJ can be employed in high-throughput screening assays to identify small molecules that inhibit the aggregation of therapeutic proteins.[9]
-
Understanding Disease Mechanisms: CCVJ can be used to study the aggregation of proteins implicated in neurodegenerative diseases, such as amyloid-beta and tau, providing insights into disease pathogenesis.
-
Cellular Viscosity Imaging: As a fluorescent probe, CCVJ can be used to visualize changes in intracellular viscosity, which can be indicative of cellular stress or disease states.
Conclusion
9-(2-Carboxy-2-cyanovinyl)julolidine is a versatile and powerful fluorescent molecular rotor with broad applications in scientific research and drug development. Its sensitivity to microenvironmental viscosity, coupled with its good water solubility, makes it an ideal probe for studying a wide range of biological and chemical processes. A thorough understanding of its photoisomerization-based mechanism is crucial for the accurate interpretation of experimental data. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists seeking to leverage the capabilities of CCVJ in their work.
References
- 1. Fluorescence anisotropy of molecular rotors. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 3. caymanchem.com [caymanchem.com]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. scbt.com [scbt.com]
- 6. DSpace [mospace.umsystem.edu]
- 7. CCVJ is not a simple rotor probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - CCVJ Is Not a Simple Rotor Probe - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 9. Visualizing the multi-step process of protein aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative interrogation of protein co-aggregation using multi-color fluorogenic protein aggregation sensors - PMC [pmc.ncbi.nlm.nih.gov]
